7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-13(8-14)5-4-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
MSDHAJLDASVPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Cyclization
The spirocyclic core is often constructed via homoallyl Grignard reagent addition to cyclic ketones. For example:
-
Starting material : N-Boc-3-piperidone reacts with homoallyl magnesium bromide in the presence of CeCl₃ to form tertiary alcohols.
-
Conditions : Tetrahydrofuran (THF) at 0°C to room temperature, yielding 53–67% alcohol intermediates.
-
Role of CeCl₃ : Enhances regioselectivity by preventing ketone reduction, critical for avoiding byproducts.
Epoxidation and Ring-Opening
Epoxidation of the tertiary alcohol with meta-chloroperbenzoic acid (mCPBA) triggers spontaneous 5-exo-tet ring closure:
-
Reaction : Alcohol → Epoxide → Spirocyclic tetrahydrofuran (THF) via Baldwin-favored nucleophilic attack.
-
Yield : 75–83% for spirocyclic alcohols after chromatography.
Introduction of the Boc Protecting Group
Early-Stage Protection
The Boc group is introduced before spirocycle formation to stabilize intermediates:
Late-Stage Protection Alternatives
In routes where the Boc group is added post-cyclization:
-
Conditions : Boc₂O in pyridine or DCM, with yields of 80–95%.
-
Challenge : Steric hindrance in spirocyclic systems may reduce efficiency, necessitating excess reagent.
Carboxylation Strategies
Oxidation of Primary Alcohols
The 2-carboxylic acid moiety is introduced via oxidation of a hydroxymethyl group:
Hydrolysis of Esters
Ethyl or methyl esters are hydrolyzed under basic conditions:
-
Conditions : LiOH or NaOH in THF/H₂O, 60–80°C, 85–92% yield.
-
Example : Ethyl ester → Carboxylic acid via saponification, followed by acidification.
Key Synthetic Routes
Route A: Grignard/Epoxidation/Carboxylation
Route B: Iodocyclization Approach
-
Iodocyclization : Tertiary alcohol + I₂/NaHCO₃ in CH₃CN → Spirocyclic iodide (91%).
-
Boc Protection : Boc₂O/pyridine → Protected intermediate (86%).
-
Carboxylation : Hydrolysis of nitrile or ester groups (78%).
Total Yield : ~62%.
Purification and Characterization
Chromatography
Crystallization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Grignard/Epoxidation | Cyclization, Boc, oxidation | 39 | 95 | Moderate |
| Iodocyclization | I₂-mediated cyclization, hydrolysis | 62 | 97 | High |
| Krapcho Decarboxy. | Diester → Monoester → Acid | 45 | 90 | Low |
Trade-offs : Iodocyclization offers higher yields but requires hazardous iodine, whereas Grignard routes are safer but lower-yielding.
Challenges and Optimization
Diastereomer Separation
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives .
Scientific Research Applications
Based on the search results, here's what is known about the applications of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid:
Basic Information
this compound is a specialty chemical with the CAS number 1233323-61-9 . The molecular formula is C13H21NO5 .
Synonyms
This compound is also known by several other names, including :
- 1446012-43-6
- (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
- Racemic-(2R,5S)-7-(Tert-Butoxycarbonyl)-1-Oxa-7-Azaspiro[4.4]Nonane-2-Carboxylic Acid
- CS-0060916
- D73191
- 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylicacid
- 7-[(TERT-BUTOXY)CARBONYL]-1-OXA-7-AZASPIRO[4.4]NONANE-2-CARBOXYLIC ACID
- CS-0443902
- W14091
- A926754
- EN300-24885462
Potential Applications
While the search results do not explicitly detail the applications of this specific compound, they do provide some context:
- Chemical Synthesis: It is a building block in the synthesis of complex molecules. Parchem supplies it as a specialty chemical, suggesting its use in research and development .
- Medicinal Chemistry: Carboxylic acid derivatives are frequently used in medicinal chemistry .
- Pharmaceuticals: Many pharmaceutical products are derived from plants .
- Research: Research is validating the traditional uses of plants, with the likelihood of developing new medicines .
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound in various chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
Structural Variations in Spirocyclic Frameworks
Ring Size and Heteroatom Positioning
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic Acid (CAS: 873924-12-0) Structure: Spiro[3.5]nonane system (3- and 5-membered rings) with Boc at the 7-position and carboxylic acid at the 2-position. Molecular Weight: 269.34 g/mol . Key Difference: Smaller spiro system ([3.5] vs.
tert-Butyl 1-oxa-7-azaspiro[4.4]non-2-ene-7-carboxylate Structure: Spiro[4.4]nonane with an unsaturated 2-ene bond. Synthesis: Produced via TFA-mediated deprotection and subsequent elimination reactions . Application: The double bond introduces planarity, which could influence binding affinity in target proteins .
Functional Group Modifications
2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic Acid (CAS: 1341037-89-5) Structure: Positional isomer of the target compound, with Boc and carboxylic acid swapped (Boc at 2-position, carboxylic acid at 7-position). Molecular Weight: 269.34 g/mol . Impact: Altered polarity and hydrogen-bonding capacity, affecting solubility and bioavailability .
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Pharmacological and Physicochemical Properties
| Property | Target Compound | 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid | tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
|---|---|---|---|
| Water Solubility | Low (Boc group) | High (free amine) | Moderate (ketone) |
| Toxicity (LD₅₀, oral) | Not reported | 5× lower than bupivacaine | Not reported |
| Bioavailability | Enhanced rigidity improves T₁/₂ | Improved due to solubility | Limited data |
| Key Application | Peptide mimetics | Anesthetic analogs | Scaffold for kinase inhibitors |
Data from .
Q & A
Q. What methodologies resolve inconsistencies in bioactivity assays across research groups?
- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time) through collaborative interlaboratory studies. Apply meta-analysis to aggregate published data, identifying outliers via statistical tools (e.g., Grubbs' test). Validate findings using orthogonal assays (e.g., SPR binding vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
